molecular formula C17H18FN3O4 B2686623 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 1903770-31-9

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2686623
CAS No.: 1903770-31-9
M. Wt: 347.346
InChI Key: NBCUKIZDIUJAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine intermediate. This intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl group. The final step involves the formation of the isoxazole ring and the carboxamide group under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved include modulation of neurotransmitter release and inhibition of specific signaling cascades .

Comparison with Similar Compounds

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can be compared with similar compounds such as:

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound with potential pharmacological applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzo[f][1,4]oxazepine moiety and an isoxazole ring, along with a fluorine substituent that enhances its biological properties. The molecular formula is C18H18F3N3O3C_{18}H_{18}F_{3}N_{3}O_{3} with a molecular weight of approximately 397.3 g/mol.

PropertyValue
Molecular FormulaC18H18F3N3O3
Molecular Weight397.3 g/mol
CAS Number2034348-14-4

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity due to its electron-withdrawing properties, while the oxazepine ring can interact with hydrophobic pockets within target proteins. This dual interaction can modulate the activity of various biological pathways.

Antitumor Activity

Research indicates that compounds containing oxazepine structures exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation. A study demonstrated that related compounds effectively induced differentiation in acute myeloid leukemia (AML) cells, suggesting that this compound may also possess similar properties .

Inhibition Studies

In vitro studies have shown that compounds with similar structural features can inhibit specific kinases involved in inflammatory pathways. For example, oxazepine derivatives have been noted for their ability to block TNF-dependent cellular responses by targeting receptor-interacting protein 1 (RIP1) pathways . This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and binding interactions.
  • Isomeric Variations : Structural modifications at the isoxazole position can lead to significant changes in potency against various cancer cell lines.
  • Functional Groups : The carboxamide group contributes to solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies and Experimental Findings

Several studies have explored the biological effects of related compounds:

  • A study on oxazepine derivatives indicated that modifications at specific positions led to improved metabolic stability and enhanced antiproliferative effects against cancer cell lines .

Example Table: Biological Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
Compound AContains oxazepine and isoxazole ringsAnticancer activity in AML cells
Compound BFluorinated oxazepine derivativeInhibits RIP1-mediated pathways
Compound CModifications at 5-position on isoxazoleEnhanced selectivity against cancer

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-10-16(11(2)25-20-10)17(23)19-5-6-21-8-12-7-13(18)3-4-14(12)24-9-15(21)22/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCUKIZDIUJAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.